

Fosfestrol Sodium: A Technical Guide on its Role as a Diethylstilbestrol Prodrug

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Compound of Interest

Compound Name: Fosfestrol Sodium

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Abstract

Fosfestrol sodium, a synthetic, nonsteroidal estrogen, serves as a water-soluble prodrug of the potent estrogen, diethylstilbestrol (DES). Historically utilized in the management of advanced prostate cancer, particularly in castration-resistant disease, its mechanism of action is intrinsically linked to its metabolic conversion to DES. This technical guide provides an in-depth analysis of **fosfestrol sodium**, focusing on its activation, the subsequent molecular signaling pathways of diethylstilbestrol, relevant quantitative data from clinical and preclinical studies, and detailed experimental methodologies.

Introduction

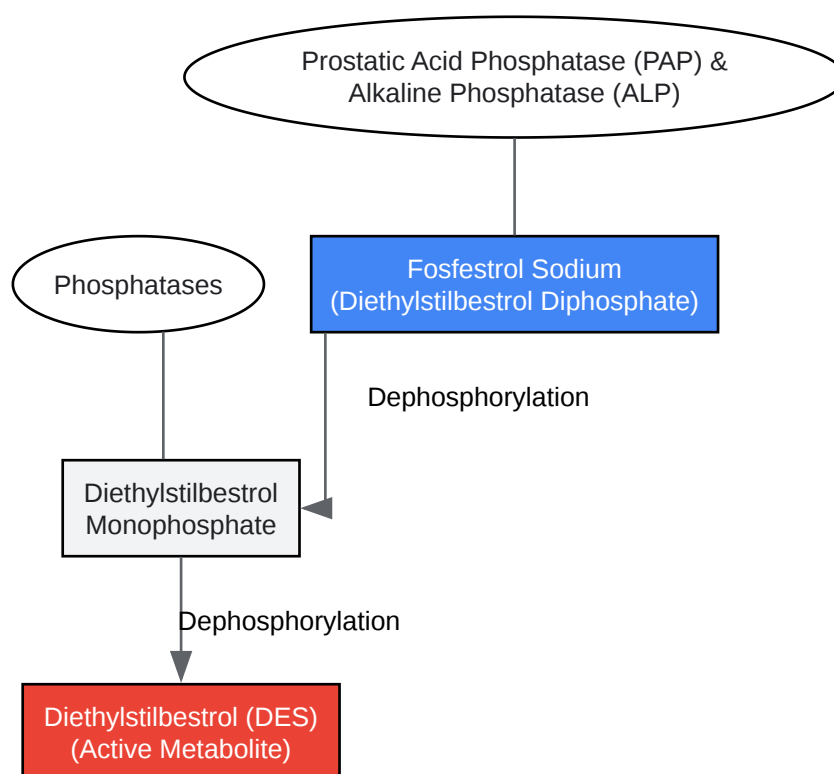
Fosfestrol sodium (diethylstilbestrol diphosphate) was developed to enhance the solubility and potentially the tumor-targeting of diethylstilbestrol.[1] As a prodrug, it is inactive in its administered form and requires enzymatic conversion to its active metabolite, DES, to exert its therapeutic effects.[2] The primary clinical application of fosfestrol has been in the palliative treatment of metastatic castration-resistant prostate cancer (CRPC).[3][4] This guide will explore the technical aspects of fosfestrol as a prodrug, from its chemical nature to its clinical implications.

Mechanism of Action: From Prodrug to Active Metabolite

The therapeutic activity of **fosfestrol sodium** is entirely dependent on its dephosphorylation to diethylstilbestrol.[2] This bioactivation is thought to be mediated by phosphatases that are abundant in the tumor microenvironment of prostate cancer, such as prostatic acid phosphatase (PAP) and alkaline phosphatase (ALP).[5][6]

Prodrug Activation Pathway

The conversion of fosfestrol to diethylstilbestrol is a critical step for its biological activity. The high concentrations of acid phosphatase in prostate cancer cells are believed to facilitate the localized release of the cytotoxic DES.[5]



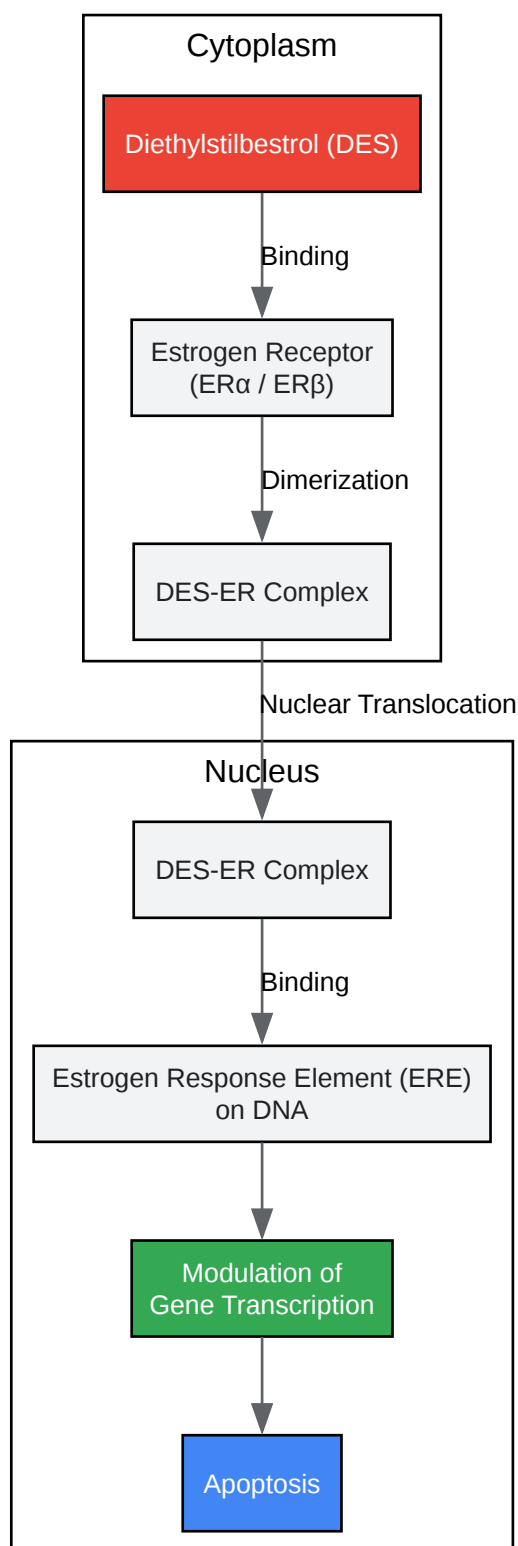
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Prodrug activation of fosfestrol to diethylstilbestrol.

Diethylstilbestrol Signaling Pathways

Once formed, diethylstilbestrol, a potent estrogen receptor agonist, mediates its effects primarily through binding to estrogen receptors alpha ($ER\alpha$) and beta ($ER\beta$).^{[7][8]} This interaction initiates a cascade of molecular events, including both genomic and non-genomic signaling.

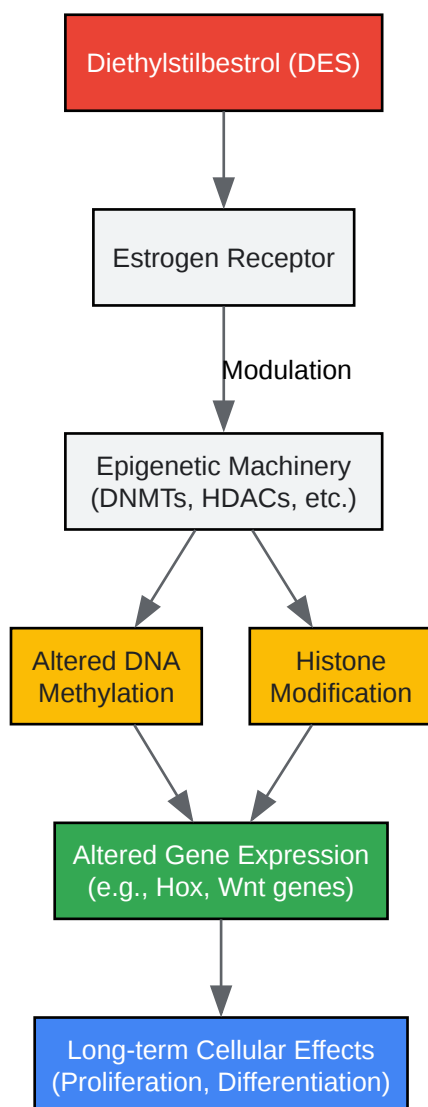
The classical mechanism of DES action involves its binding to estrogen receptors in the cytoplasm, leading to receptor dimerization and translocation to the nucleus. Within the nucleus, the DES-ER complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.^[7] This can lead to the induction of apoptosis in prostate cancer cells.^[1]



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Genomic signaling pathway of diethylstilbestrol.

DES can also induce long-term changes in gene expression through epigenetic mechanisms, including DNA methylation and histone modifications.[7][9] These alterations can affect the expression of key developmental genes, such as the Hox and Wnt gene families, which are involved in cell fate determination and proliferation.[10][11]



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Epigenetic modifications induced by diethylstilbestrol.

Quantitative Data

Pharmacokinetic Parameters

The pharmacokinetic profile of fosfestrol is characterized by its rapid conversion to DES. Following intravenous administration, fosfestrol is quickly cleared from the plasma.^[2]^[12] Oral administration results in measurable plasma concentrations of DES, while fosfestrol itself is often undetectable due to first-pass metabolism in the gut wall.^[13]

Table 1: Pharmacokinetic Parameters of Diethylstilbestrol (DES) after Fosfestrol Administration in Humans

Parameter	Oral Administration (360 mg Fosfestrol)	Intravenous Infusion (1000 mg Fosfestrol)
Active Metabolite	E-diethylstilbestrol (E-DES)	Diethylstilbestrol (DES)
C _{max}	250-1600 ng/mL	~1500 times higher than conventional oral DES
T _{max}	60-110 minutes	Peaks at the end of infusion
Half-life (t _{1/2})	Biphasic: ~1 hour and ~24 hours	Biphasic: ~1 hour and ~24 hours
Bioavailability	Variable; DES is well-absorbed	Not applicable (intravenous)
Metabolism	Extensive first-pass metabolism in the gut wall and liver	Dephosphorylation to DES
Elimination	Primarily renal as glucuronide and sulfate conjugates	Primarily renal as glucuronide and sulfate conjugates
Data compiled from multiple sources. ^[12] ^[13] ^[14]		

Clinical Efficacy in Castration-Resistant Prostate Cancer (CRPC)

Clinical studies have demonstrated the efficacy of fosfestrol in patients with CRPC, often after failure of other hormonal therapies.

Table 2: Summary of Clinical Efficacy of Fosfestrol in CRPC

Study (Reference)	Dosage and Administration	Patient Population	PSA Response (≥50% decline)	Median Progression-Free Survival (PFS)	Median Overall Survival (OS)	Key Toxicities
Orlando et al. [15]	100 mg three times a day, oral	38 patients with CRPC	79% (CR+PR)	7 months	13 months (in responders)	Peripheral edema, gynecomastia, deep vein thrombosis (8%)
Droz et al. [9]	1.5-4.5 g/day escalating dose, IV infusion	16 patients with hormone-resistant prostate cancer	53% (>50% reduction)	Not reported	Not reported	Nausea/vomiting, weight gain, pulmonary edema
Real-world experience [4]	120 mg three times a day, oral	65 patients with metastatic CRPC	63%	8.3 months	27.5 months	Thrombosis (13%), gynecomastia (6%)
Siddiqui et al. [15]	Not specified	Not specified	50%	Not reported	12.7 months (duration of response)	Not specified

In Vitro Cytotoxicity

Studies have evaluated the direct cytotoxic effects of DES on various prostate cancer cell lines.

Table 3: In Vitro Cytotoxicity of Diethylstilbestrol (DES) in Prostate Cancer Cell Lines

Cell Line	Androgen Sensitivity	Estrogen Receptor Status	IC50 of DES	Reference
LNCaP	Sensitive	Positive	19-25 μ M	[1] [16]
PC-3	Insensitive	Negative	19-25 μ M	[1] [16]
DU145	Insensitive	Negative	19-25 μ M	[1] [16]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol describes a general method for determining the cytotoxic effects of diethylstilbestrol on prostate cancer cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of DES in prostate cancer cell lines.

Materials:

- Prostate cancer cell lines (e.g., LNCaP, PC-3, DU145)
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Diethylstilbestrol (DES) stock solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
- 96-well microtiter plates
- Multichannel pipette
- Microplate reader

Procedure:

- **Cell Seeding:** Seed prostate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.
- **Drug Treatment:** Prepare serial dilutions of DES in complete culture medium. Remove the old medium from the wells and add 100 μ L of the various concentrations of DES to the respective wells. Include a vehicle control (medium with the same concentration of the drug solvent).
- **Incubation:** Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
- **MTT Addition:** After the incubation period, add 10-20 μ L of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Carefully remove the medium and add 100-150 μ L of the solubilization buffer to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC₅₀ value using a suitable software.

Clinical Trial Protocol: Phase I/II Study of High-Dose Intravenous Fosfestrol

This protocol is based on published phase I/II clinical trials for high-dose fosfestrol in hormone-resistant prostate cancer.[\[9\]](#)[\[17\]](#)

Objective: To determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and preliminary efficacy of high-dose intravenous fosfestrol in patients with CRPC.

Patient Population:

- Inclusion Criteria: Histologically confirmed adenocarcinoma of the prostate, evidence of progressive disease despite castrate levels of testosterone, and measurable or evaluable disease.
- Exclusion Criteria: Severe cardiovascular comorbidities, significant hepatic or renal impairment, and prior chemotherapy for prostate cancer.

Treatment Plan:

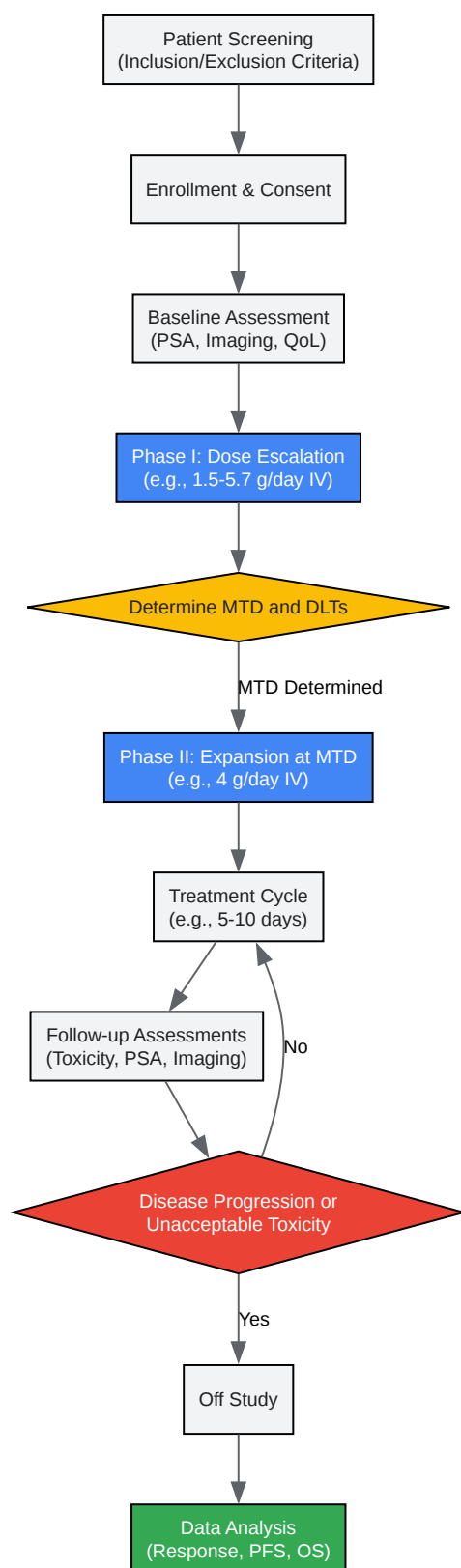
- Dose Escalation (Phase I): Patients receive a continuous intravenous infusion of fosfestrol over 3.5 hours daily for 5-10 days. The starting dose is 1.5 g/day , with escalation in subsequent cohorts to doses such as 1.8, 2.4, 3.0, 3.6, 3.9, 4.5, 5.1, and 5.7 g/day .
- Expansion Cohort (Phase II): Patients are treated at the MTD determined in the phase I part. A typical dose is 4 g/day for 3.5 hours for 5 days.
- Maintenance Therapy: Between courses, patients may receive oral fosfestrol (e.g., 300 mg/day).

Assessments:

- Toxicity: Monitored daily during treatment and at regular follow-up visits using the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE). DLTs are typically defined during the first cycle of therapy.
- Efficacy:
 - PSA Response: Measured at baseline and regularly throughout the study. A response is often defined as a $\geq 50\%$ decrease from baseline PSA.
 - Objective Response: For patients with measurable disease, tumor assessments are performed using imaging (e.g., CT scans) at baseline and every 8-12 weeks, based on Response Evaluation Criteria in Solid Tumors (RECIST).
 - Symptomatic Improvement: Pain and quality of life are assessed using validated questionnaires.

Statistical Analysis:

- The MTD is determined based on the incidence of DLTs.
- Descriptive statistics are used to summarize patient characteristics, toxicity, and response rates.
- Time-to-event endpoints such as PFS and OS are estimated using the Kaplan-Meier method.



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Generalized workflow for a Phase I/II clinical trial of fosfestrol.

Conclusion

Fosfestrol sodium represents a classic example of a prodrug strategy, leveraging the tumor microenvironment for targeted activation of a potent cytotoxic agent. Its utility in castration-resistant prostate cancer stems from the efficient conversion to diethylstilbestrol and the subsequent estrogen receptor-mediated induction of apoptosis and modulation of gene expression. While newer agents have largely supplanted its use, the study of fosfestrol continues to provide valuable insights into the mechanisms of hormone action in cancer and the principles of prodrug design. This technical guide has provided a comprehensive overview of the key molecular and clinical aspects of fosfestrol, intended to serve as a valuable resource for researchers and drug development professionals in the field of oncology.

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